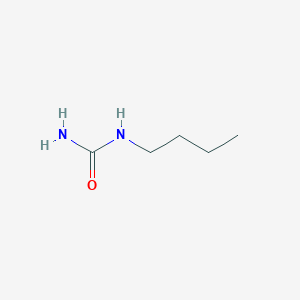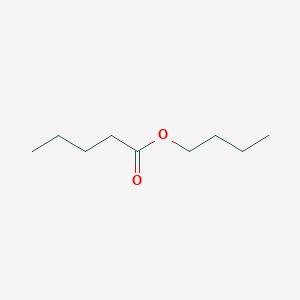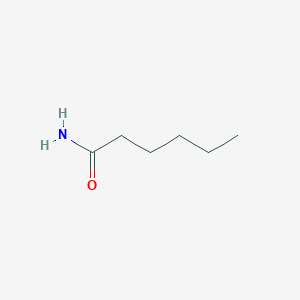
Triethylenetetramine tetrahydrochloride
概述
描述
Trientine tetrahydrochloride is a copper-chelating agent primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive accumulation of copper in the body . This compound is known for its ability to bind copper ions and facilitate their excretion from the body, thereby reducing copper toxicity .
作用机制
三乙烯四胺四盐酸盐通过其氮原子与铜离子结合,形成稳定的络合物,然后通过尿液排出体外,从而发挥其作用 . 这种机制有助于降低威尔逊病患者体内的铜负荷。 该化合物还可能抑制肠道对铜的吸收 .
生化分析
Biochemical Properties
Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .
Cellular Effects
This compound has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that this compound can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .
Temporal Effects in Laboratory Settings
This compound is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Dosage Effects in Animal Models
It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .
Metabolic Pathways
This compound is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the this compound-metabolizing enzyme is actually spermidine/spermine acetyltransferase .
Transport and Distribution
This compound is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that this compound shares a common transport mechanism with polyamines in intestinal uptake . It is likely that this compound is also transported across biological membranes into mammalian cells by the same transporter for polyamines .
Subcellular Localization
Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .
准备方法
合成路线和反应条件
三乙烯四胺四盐酸盐的制备涉及三乙烯四胺与盐酸的反应。 一种方法包括受保护的三乙烯四胺与水介质中的盐酸反应,生成相应的二盐酸盐 . 另一种方法包括在 50°C 至 75°C 的特定进料温度下,通过添加反溶剂从溶液中结晶三乙烯四胺四盐酸盐 .
工业生产方法
三乙烯四胺四盐酸盐的工业生产通常涉及使用上述方法进行大规模合成。 该工艺确保了所需的化合物纯度和稳定性,这对于其药物应用至关重要 .
化学反应分析
反应类型
三乙烯四胺四盐酸盐会发生几种类型的化学反应,包括:
常见试剂和条件
与三乙烯四胺四盐酸盐反应中使用的常见试剂包括盐酸(用于合成)和各种铜盐(用于螯合研究) . 反应通常在受控温度和 pH 条件下进行,以确保最佳结果。
形成的主要产物
科学研究应用
相似化合物的比较
属性
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-40-4 | |
| Record name | Trientine tetrahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

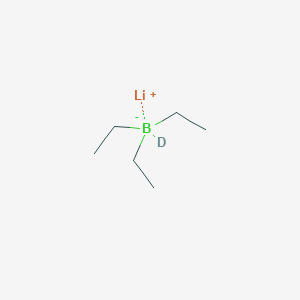
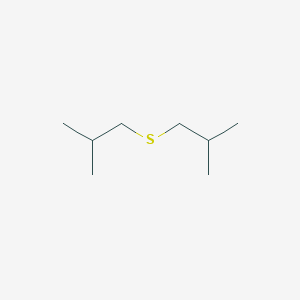

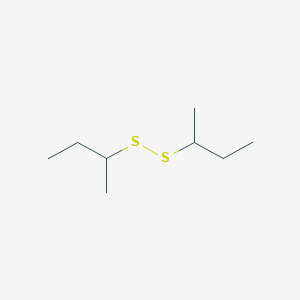
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B146183.png)
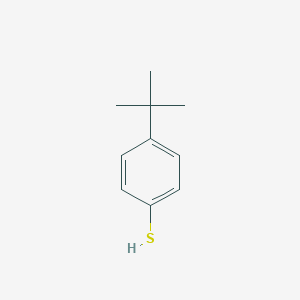
![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
